REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][C:6]([CH2:13][N:14]=C=O)([CH3:12])[CH2:5]1)=C=O>C1(C)C=CC=CC=1>[NH2:1][CH:4]1[CH2:9][C:8]([CH3:10])([CH3:11])[CH2:7][C:6]([CH2:13][NH2:14])([CH3:12])[CH2:5]1
|
Name
|
hydroxyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
198.0
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CC(CC(C1)(C)C)(C)CN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is then reacted
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC(CC(C1)(C)C)(C)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |